molecular formula C9H8N2O2 B3284835 3-Methyl-1,8-naphthyridine-2,4-diol CAS No. 791825-11-1

3-Methyl-1,8-naphthyridine-2,4-diol

Cat. No. B3284835
M. Wt: 176.17
InChI Key: MSZORXWCDBZNTM-UHFFFAOYSA-N
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Description

3-Methyl-1,8-naphthyridine-2,4-diol is an organic compound with the chemical formula C9H8N2O2 . It belongs to the class of naphthyridines, which are heterocyclic compounds containing a naphthalene ring fused with a pyridine ring. This particular derivative features a methyl group at position 3 and hydroxyl groups at positions 2 and 4 on the naphthyridine ring .


Synthesis Analysis

The synthesis of 3-Methyl-1,8-naphthyridine-2,4-diol involves various methods, including multicomponent reactions, Friedländer approaches, and metal-catalyzed synthesis. Researchers have explored efficient routes to access this compound, aiming for high yields and selectivity .

One straightforward synthetic route is through cyclization using appropriate reagents. For instance, the use of PBu3 in acetic acid (AcOH ) has been successful in achieving the desired product .


Molecular Structure Analysis

  • Isomeric Relationship : It is one of the six isomeric naphthyridines .

Physical And Chemical Properties Analysis

  • Melting Point : Approximately 240°C .

Future Directions

: Sigma-Aldrich: 4-METHYL-1,8-NAPHTHYRIDINE-2,7-DIOL : MDPI: Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines : MDPI: Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines : Springer: Synthesis of 1,8-naphthyridines: a recent update (microreview) : Wikipedia: 1,8-Naphthyridine <

properties

IUPAC Name

4-hydroxy-3-methyl-1H-1,8-naphthyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-5-7(12)6-3-2-4-10-8(6)11-9(5)13/h2-4H,1H3,(H2,10,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSZORXWCDBZNTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(NC1=O)N=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1,8-naphthyridine-2,4-diol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-1,8-naphthyridine-2,4-diol
Reactant of Route 2
3-Methyl-1,8-naphthyridine-2,4-diol
Reactant of Route 3
3-Methyl-1,8-naphthyridine-2,4-diol
Reactant of Route 4
3-Methyl-1,8-naphthyridine-2,4-diol
Reactant of Route 5
3-Methyl-1,8-naphthyridine-2,4-diol
Reactant of Route 6
3-Methyl-1,8-naphthyridine-2,4-diol

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